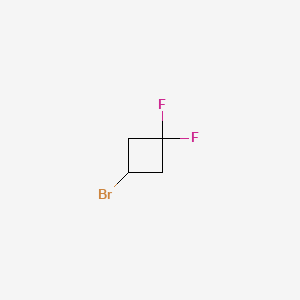

3-Bromo-1,1-difluorocyclobutane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-1,1-difluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2/c5-3-1-4(6,7)2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDREFHEOWCFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310729-91-9 | |

| Record name | 3-bromo-1,1-difluorocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-1,1-difluorocyclobutane: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates is perpetual. Among the emerging classes of building blocks, fluorinated carbocycles have garnered significant attention. 3-Bromo-1,1-difluorocyclobutane, a structurally unique and reactive molecule, stands out as a valuable tool for drug discovery programs. Its strategic combination of a strained cyclobutane ring, a gem-difluoro motif, and a reactive bromine handle allows for the precise introduction of three-dimensional character and modulation of key drug-like properties.

The gem-difluoro group is a well-recognized bioisostere for a carbonyl group and can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The cyclobutane ring itself introduces a degree of conformational rigidity and three-dimensionality that can be advantageous for optimizing ligand-receptor interactions.[2] Finally, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for the construction of complex molecular architectures.[3]

This technical guide provides a comprehensive overview of this compound, including its core properties, synthesis, reactivity, and applications in drug discovery, with a focus on providing practical insights for its effective utilization in research and development.

Core Properties of this compound

CAS Number: 1310729-91-9[4]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅BrF₂ | [4] |

| Molecular Weight | 170.98 g/mol | [5] |

| Appearance | Clear, colorless to light yellow liquid | ChemicalBook |

| Boiling Point (Predicted) | 113.4 ± 40.0 °C | [6] |

| Density (Predicted) | 1.69 ± 0.1 g/cm³ | ChemicalBook |

| Purity | Typically ≥95% - 97% | [7][8] |

Spectroscopic Data

While readily available from commercial suppliers, detailed, citable spectroscopic data in peer-reviewed literature is not abundant. However, chemical suppliers often provide typical Certificate of Analysis data which includes ¹H NMR, ¹⁹F NMR, and Mass Spectrometry data consistent with the assigned structure. Researchers are advised to acquire and interpret their own analytical data for any purchased or synthesized batches of this compound.

Synthesis of this compound

A scalable and operationally simple strategy for the preparation of gem-difluorinated cyclobutanes, including bromo-substituted derivatives, has been developed, providing a practical route for accessing these valuable building blocks. The synthesis leverages commercially available starting materials and avoids the use of hazardous reagents like mercury or high-temperature processes that were characteristic of earlier methodologies.[9]

A key transformation in the synthesis of such compounds often involves the deoxyfluorination of a corresponding cyclobutanone precursor.[9]

Below is a representative workflow for the synthesis of gem-difluorinated cyclobutane building blocks, adapted from established methodologies.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A General Approach to gem-Difluorinated Cyclobutanes

The following is a generalized protocol based on the synthesis of similar gem-difluorinated cyclobutane building blocks.[9] Researchers should adapt and optimize this procedure for the specific synthesis of this compound.

Step 1: Deoxyfluorination of a 3-Substituted Cyclobutanone

-

To a solution of the appropriate 3-substituted cyclobutanone in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a deoxyfluorinating agent (e.g., MorphDAST) dropwise at a reduced temperature (e.g., -78 °C).

-

Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the gem-difluorinated cyclobutanone.

Step 2: Reduction of the gem-Difluorocyclobutanone

-

To a solution of the gem-difluorocyclobutanone in a suitable solvent (e.g., methanol or ethanol) at 0 °C, add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the gem-difluorocyclobutanol.

Step 3: Bromination of the gem-Difluorocyclobutanol

-

To a solution of the gem-difluorocyclobutanol in an appropriate solvent (e.g., dichloromethane) at 0 °C, add a brominating agent (e.g., phosphorus tribromide or thionyl bromide) dropwise.

-

Allow the reaction to stir at room temperature until completion.

-

Pour the reaction mixture onto ice-water and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by distillation.

Reactivity and Synthetic Applications

The bromine atom in this compound is the primary site of reactivity, serving as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

This compound is an excellent substrate for common cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in drug discovery for the construction of novel molecular entities.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

-

Heck Coupling: Reaction with alkenes.

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: General Procedure for Sonogashira Cross-Coupling

The following is a general procedure for the Sonogashira coupling of a bromo-substituted electrophile with a terminal alkyne, which can be adapted for this compound.[10]

-

To a flask equipped with a magnetic stir bar and septum, add the this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), and copper(I) iodide (0.05 equiv).

-

Flush the flask with an inert gas (argon or nitrogen) for 10 minutes.

-

Add a suitable solvent, such as triethylamine, and flush with the inert gas for another 10 minutes.

-

Add the terminal alkyne (2.0-3.0 equiv) via syringe.

-

Heat the reaction mixture at reflux and monitor the progress by TLC.

-

Upon completion, cool the mixture to room temperature and add a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery

The incorporation of the 1,1-difluorocyclobutane moiety into bioactive molecules is an emerging strategy in medicinal chemistry.[2] This is driven by the ability of this scaffold to act as a bioisosteric replacement for other groups, such as phenyl rings or carbonyls, leading to improved metabolic stability, solubility, and potency.[1]

While specific examples detailing the direct use of this compound in the synthesis of named, late-stage clinical candidates or approved drugs are not yet prevalent in publicly accessible literature, its utility is demonstrated in the broader context of synthesizing libraries of novel compounds for screening and lead optimization. The ability to readily diversify the molecule via its bromine handle makes it an ideal starting material for exploring structure-activity relationships around the difluorocyclobutane core.

Safety and Handling

This compound is a flammable liquid and an irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

GHS Hazard Statements: [5]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [5]

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained, three-dimensional ring system, a metabolically robust gem-difluoro group, and a synthetically tractable bromine handle provides chemists with a powerful tool for the design and synthesis of novel therapeutic agents. As the demand for non-flat, fluorinated scaffolds continues to grow, the importance of reagents like this compound in the development of the next generation of pharmaceuticals is set to increase.

References

-

Chemsrc. this compound | CAS#:1310729-91-9.[Link]

-

PubChem. this compound | C4H5BrF2 | CID 58557207.[Link]

-

Mykhailiuk, P. K. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ChemRxiv. [Link]

-

Synthonix. this compound - [B11669].[Link]

- Al-Hadedi, A. A. M., & Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4074-4076.

-

Hu, T., & Fox, J. M. (2023). One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. Organic Letters, 25(28), 5249–5253. [Link]

-

Zhou, Y., Murphy, J. A., & O'Hagan, D. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272. [Link]

-

Mykhailiuk, P. K. (2026). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainian Bioorganic Acta. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthonix, Inc > 1310729-91-9 | this compound [synthonix.com]

- 5. This compound | C4H5BrF2 | CID 58557207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:1310729-91-9 | Chemsrc [chemsrc.com]

- 7. 3-Bromo-1,1-difluoro-cyclobutane 97% | CAS: 1310729-91-9 | AChemBlock [achemblock.com]

- 8. 1310729-91-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. kbfi.ee [kbfi.ee]

An In-Depth Technical Guide to 3-Bromo-1,1-difluorocyclobutane: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the diverse array of fluorinated motifs, the 1,1-difluorocyclobutane unit has emerged as a particularly valuable bioisostere, prized for its ability to confer metabolic stability, modulate lipophilicity, and influence molecular conformation. 3-Bromo-1,1-difluorocyclobutane stands out as a critical building block for introducing this desirable moiety, with the bromine atom providing a versatile handle for a wide range of synthetic transformations, including cross-coupling reactions. This guide offers a comprehensive overview of the chemical structure, properties, and synthesis of this important intermediate, providing researchers with the foundational knowledge to effectively leverage its potential in drug design and development.

Chemical Structure and Physicochemical Properties

This compound is a four-membered carbocyclic compound characterized by the presence of a geminal difluoro group at the 1-position and a bromine atom at the 3-position.

Molecular Structure:

Caption: Conceptual workflow for the synthesis of the 3,3-difluorocyclobutanol precursor.

Part 2: Bromination of 3,3-Difluorocyclobutanol via the Appel Reaction

The conversion of the hydroxyl group in 3,3-difluorocyclobutanol to a bromide can be efficiently achieved using the Appel reaction. [1]This reaction utilizes triphenylphosphine (PPh3) and a bromine source, typically carbon tetrabromide (CBr4), to convert alcohols to the corresponding alkyl bromides under mild conditions. [1] Reaction Mechanism of the Appel Reaction:

The reaction proceeds through the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then attacks the phosphorus atom, leading to the formation of an oxyphosphonium intermediate. Subsequent intramolecular or intermolecular nucleophilic attack by the bromide ion results in the displacement of triphenylphosphine oxide and the formation of the desired alkyl bromide with inversion of stereochemistry if the alcohol is chiral.

Caption: Simplified mechanism of the Appel reaction for the synthesis of this compound.

Detailed Experimental Protocol (Proposed):

The following is a proposed, detailed experimental protocol based on the principles of the Appel reaction, which should be optimized for specific laboratory conditions.

Materials and Equipment:

-

3,3-Difluorocyclobutanol

-

Triphenylphosphine (PPh3)

-

Carbon tetrabromide (CBr4)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 3,3-difluorocyclobutanol (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: To the cooled solution, add triphenylphosphine (1.2-1.5 equivalents) followed by the portion-wise addition of carbon tetrabromide (1.2-1.5 equivalents). The addition of CBr4 may be exothermic, so it should be done carefully to maintain the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Appel reaction is sensitive to moisture, as water can react with the phosphonium intermediates. Therefore, the use of a dry solvent and an inert atmosphere is crucial to prevent side reactions and ensure a high yield.

-

Stoichiometry: A slight excess of triphenylphosphine and carbon tetrabromide is often used to ensure the complete conversion of the starting alcohol.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction upon the addition of the reagents.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from the triphenylphosphine oxide byproduct and any unreacted starting materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique structural and physicochemical properties, stemming from the presence of the gem-difluoro group, make it an attractive moiety for enhancing the metabolic stability and modulating the biological activity of small molecules. A sound understanding of its synthesis, particularly through a reliable route involving the bromination of 3,3-difluorocyclobutanol via the Appel reaction, empowers researchers to fully exploit its potential in the design and development of the next generation of therapeutics.

References

-

Synthonix. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

Melnykov, K. P., et al. (n.d.). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane.

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

Sharland, J. C., & Davies, H. M. L. (2023). One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. Organic Letters, 25(28), 5214–5219. [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to 3-Bromo-1,1-difluorocyclobutane

For Immediate Release

[City, State] – January 10, 2026 – In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance the efficacy and metabolic stability of drug candidates is relentless. Among the rising stars in this field is the gem-difluorocyclobutane motif, a bioisosteric replacement for traditionally used groups, that offers unique conformational constraints and improved physicochemical properties. This in-depth guide delves into the discovery, history, and synthetic evolution of a pivotal building block for accessing this valuable pharmacophore: 3-Bromo-1,1-difluorocyclobutane .

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. The rigid four-membered ring of cyclobutane provides a defined spatial arrangement for substituents, making it an attractive scaffold for drug design. The combination of these two features in gem-difluorocyclobutanes has led to their increasing use as bioisosteres for carbonyl groups and other functionalities, effectively mitigating metabolic liabilities associated with more traditional structures. The strategic placement of a bromine atom, as seen in this compound, provides a versatile handle for a wide array of synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This allows for the facile incorporation of the difluorocyclobutyl moiety into complex molecular architectures.

A Modern Building Block: Discovery and Historical Context

While the precise "discovery" of this compound is not attributed to a single seminal publication in the way of a landmark natural product isolation, its emergence is intrinsically linked to the growing demand for novel fluorinated building blocks in the early 21st century. The compound, identified by the CAS number 1310729-91-9, was registered in 2010, indicating its relatively recent introduction into the chemical landscape.

Its history is less about a singular breakthrough and more a story of enabling technology. The development of practical and scalable methods for the synthesis of functionalized gem-difluorocyclobutanes paved the way for the commercial availability of key intermediates like this compound. This availability, in turn, has fueled its adoption by researchers in the pharmaceutical and agrochemical industries.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of this compound and its derivatives generally relies on the construction of the gem-difluorocyclobutane ring followed by functionalization. A prevalent and efficient strategy involves the use of commercially available 3,3-difluorocyclobutanone as a key starting material.

Synthesis from 3,3-Difluorocyclobutanone

A common synthetic pathway to this compound begins with the reduction of 3,3-difluorocyclobutanone to the corresponding alcohol, 3,3-difluorocyclobutanol. This alcohol can then be converted to the target bromo-derivative through a nucleophilic substitution reaction.

Experimental Protocol: A Representative Synthesis

Step 1: Reduction of 3,3-Difluorocyclobutanone

-

To a solution of 3,3-difluorocyclobutanone (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.1 eq) portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 3,3-difluorocyclobutanol.

Step 2: Bromination of 3,3-Difluorocyclobutanol

-

To a solution of 3,3-difluorocyclobutanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane at 0 °C is added phosphorus tribromide (0.5 eq) dropwise.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is carefully quenched by pouring it onto ice-water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Causality in Experimental Choices:

-

The use of sodium borohydride provides a mild and selective reduction of the ketone without affecting the fluorine atoms.

-

Phosphorus tribromide is a classic and effective reagent for converting alcohols to bromides. The reaction is typically performed at low temperatures to control its exothermicity.

-

The aqueous workup is crucial to remove inorganic byproducts and unreacted reagents.

Alternative Synthetic Approaches

While the route from 3,3-difluorocyclobutanone is common, other strategies for the synthesis of functionalized gem-difluorocyclobutanes have been explored. These can include cycloaddition reactions and the fluorination of pre-existing cyclobutane rings. For instance, [2+2] cycloadditions of fluorinated olefins with appropriate reaction partners can construct the four-membered ring system.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1310729-91-9 |

| Molecular Formula | C₄H₅BrF₂ |

| Molecular Weight | 170.98 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approx. 115-120 °C |

| Density | Approx. 1.6-1.7 g/cm³ |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutyl protons, with characteristic splitting patterns due to coupling with both protons and fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a characteristic signal for the geminal difluoro group, likely a multiplet due to coupling with the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the cyclobutane ring carbons, with the carbon bearing the fluorine atoms showing a characteristic triplet due to one-bond carbon-fluorine coupling.

-

Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a versatile building block for introducing the gem-difluorocyclobutyl motif into drug candidates. The bromine atom acts as a linchpin for a variety of synthetic transformations.

Diagram of Synthetic Utility:

An In-Depth Technical Guide to 3-Bromo-1,1-difluorocyclobutane: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine can significantly influence lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after in drug discovery programs. Among these, small, strained ring systems bearing fluorine atoms have garnered considerable attention. This guide provides an in-depth technical overview of 3-Bromo-1,1-difluorocyclobutane, a versatile building block that combines the conformational constraints of a cyclobutane ring with the advantageous properties of gem-difluoro substitution and a reactive bromine handle for further chemical elaboration.

Nomenclature and Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: 1-Bromo-3,3-difluorocyclobutane, 3-Bromo-1,1-difluoro-cyclobutane[1][2]

Table 1: Key Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1310729-91-9 |

| Molecular Formula | C₄H₅BrF₂ |

| Molecular Weight | 170.98 |

| SMILES | C1C(CC1(F)F)Br |

| InChI | InChI=1S/C4H5BrF2/c5-3-1-4(6,7)2-3/h3H,1-2H2 |

Synthesis of this compound: A Proposed Pathway

The proposed synthesis involves a two-step process:

-

Reduction of 3,3-difluorocyclobutanone to 3,3-difluorocyclobutanol.

-

Bromination of 3,3-difluorocyclobutanol.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a representative, field-proven methodology for the synthesis of analogous compounds and is expected to be adaptable for the preparation of this compound.

Step 1: Synthesis of 3,3-difluorocyclobutanol

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-difluorocyclobutanone (1.0 eq) dissolved in methanol (MeOH).

-

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,3-difluorocyclobutanol, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3,3-difluorocyclobutanol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous dichloromethane (DCM).

-

Bromination: Cool the solution to 0 °C. Add carbon tetrabromide (CBr₄) (1.5 eq) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by two key features: the reactive carbon-bromine bond and the influence of the gem-difluoro group on the cyclobutane ring.

The bromine atom serves as an excellent "handle" for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it a valuable intermediate for the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling:

This reaction allows for the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents (e.g., arylboronic acids).

Caption: Generalized Suzuki-Miyaura coupling with this compound.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water or dioxane/water). Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: After cooling, perform an aqueous workup, extract with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.

2. Buchwald-Hartwig Amination:

This powerful method enables the formation of a carbon-nitrogen bond, coupling this compound with a wide range of primary and secondary amines.

Caption: Generalized Buchwald-Hartwig amination of this compound.

Representative Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Cool the reaction, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The this compound motif is a valuable building block in drug discovery due to the advantageous properties conferred by the gem-difluoro group and the cyclobutane scaffold.

-

Metabolic Stability: The gem-difluoro group can block potential sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Lipophilicity and Solubility: Fluorine substitution can modulate a molecule's lipophilicity (logP), which is a critical parameter for cell permeability and overall pharmacokinetic profile. The introduction of the polar yet lipophilic difluorocyclobutyl moiety can be a powerful strategy for fine-tuning this property.

-

Conformational Restriction: The rigid cyclobutane ring restricts the conformational freedom of the molecule, which can lead to a more favorable binding entropy and increased potency for a biological target.

-

Bioisosteric Replacement: The difluorocyclobutane ring can serve as a bioisostere for other chemical groups, such as a phenyl ring or a gem-dimethyl group, offering a novel chemical space for lead optimization.

Spectroscopic Data

While a comprehensive, publicly available dataset of the NMR, IR, and MS spectra for this compound is limited, the expected spectral characteristics can be predicted based on its structure. Key expected features would include:

-

¹H NMR: Complex multiplets in the aliphatic region corresponding to the cyclobutane protons.

-

¹³C NMR: Signals for the cyclobutane carbons, with the carbon bearing the fluorine atoms showing a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: A singlet or a complex multiplet depending on the specific environment.

-

Mass Spectrometry: The molecular ion peak and characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in a roughly 1:1 ratio).

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally constrained cyclobutane ring, a metabolically robust gem-difluoro group, and a synthetically versatile bromine handle provides researchers with a powerful tool for the design and synthesis of novel therapeutic agents with improved physicochemical and pharmacokinetic properties. The synthetic and reaction protocols outlined in this guide provide a solid foundation for the effective utilization of this important chemical entity in drug development programs.

References

-

Synthonix. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C4H5BrF2 | CID 58557207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-1,1-difluoro-cyclobutane 97% | CAS: 1310729-91-9 | AChemBlock [achemblock.com]

- 3. Synthonix, Inc > 1310729-91-9 | this compound [synthonix.com]

- 4. rsc.org [rsc.org]

- 5. 1310729-91-9|this compound|BLD Pharm [bldpharm.com]

- 6. Cyclobutane, 3-bromo-1,1-difluoro- | 1310729-91-9 [chemicalbook.com]

3-Bromo-1,1-difluorocyclobutane: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 3-Bromo-1,1-difluorocyclobutane, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, synthesis, and critical applications, offering insights into its role in modern chemical research.

Core Molecular Attributes

This compound is a halogenated cycloalkane that has garnered significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a cyclobutane ring with a bromine atom and a geminal difluoro group, offers a unique combination of properties that are highly valuable in the design of novel bioactive molecules.

The molecular formula for this compound is C4H5BrF2.[1] Its molecular weight is approximately 170.98 g/mol .[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C4H5BrF2 | [1][2][3][4][5] |

| Molecular Weight | 170.98 g/mol | [1][2][3][5][6] |

| CAS Number | 1310729-91-9 | [3][4][5][7] |

| Density (Predicted) | 1.69±0.1 g/cm³ | [2] |

| Boiling Point (Predicted) | 113.4±40.0 °C | [2] |

| LogP (Predicted) | 2.18 | [2] |

Strategic Importance in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in drug discovery and development.

The bromine atom serves as a versatile functional handle, enabling a wide range of cross-coupling reactions. This allows for the facile introduction of the difluorocyclobutyl moiety into a larger molecular scaffold.

The geminal difluoro group is a key bioisostere for a carbonyl group or a single hydroxyl group. Its introduction can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of the fluorine atoms can modulate the acidity or basicity of nearby functional groups, influencing the compound's pharmacokinetic and pharmacodynamic properties. The fluorinated cyclobutane motif is also instrumental in fine-tuning the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

Synthesis and Reaction Workflow

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic pathway can be conceptualized based on established methodologies for the synthesis of fluorinated cyclobutanes. A common approach involves the [2+2] cycloaddition of a suitable difluorinated alkene with an appropriate ketene or alkene, followed by functional group interconversion to introduce the bromine atom.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a generalized representation and specific reagents and conditions would require experimental optimization.

Sources

- 1. Synthonix, Inc > 1310729-91-9 | this compound [synthonix.com]

- 2. This compound | CAS#:1310729-91-9 | Chemsrc [chemsrc.com]

- 3. This compound | C4H5BrF2 | CID 58557207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-1,1-difluoro-cyclobutane 97% | CAS: 1310729-91-9 | AChemBlock [achemblock.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1310729-91-9|this compound|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. chemshuttle.com [chemshuttle.com]

An In-depth Technical Guide to 3-Bromo-1,1-difluorocyclobutane: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. Among the various fluorinated motifs, the gem-difluorocyclobutane unit has emerged as a particularly valuable bioisostere for various functional groups, offering a three-dimensional scaffold that can improve drug-like properties. This guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 3-Bromo-1,1-difluorocyclobutane, a key building block for accessing this important molecular scaffold.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1310729-91-9 | [1] |

| Molecular Formula | C₄H₅BrF₂ | [1] |

| Molecular Weight | 170.98 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point (Predicted) | 113.4 ± 40.0 °C | [3][4] |

| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [3][4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2][3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Below is a summary of the expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit complex multiplets for the methylene protons due to coupling with both the methine proton and the fluorine atoms. The methine proton (CH-Br) will also appear as a multiplet.

-

Expected Chemical Shifts:

-

CH-Br: ~4.5-5.0 ppm

-

CH₂ (adjacent to CF₂): ~3.0-3.5 ppm

-

CH₂ (adjacent to CH-Br): ~2.5-3.0 ppm

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide distinct signals for the three unique carbon environments in the molecule.

-

Expected Chemical Shifts:

-

CF₂: ~115-125 ppm (triplet due to C-F coupling)

-

CH-Br: ~40-50 ppm

-

CH₂: ~30-40 ppm

-

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands corresponding to the various bond vibrations within the molecule.

-

Expected Absorption Bands:

-

C-H stretching: 2900-3000 cm⁻¹

-

C-F stretching: 1000-1200 cm⁻¹ (strong)

-

C-Br stretching: 500-600 cm⁻¹

-

Mass Spectrometry

The mass spectrum will display a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).

-

Expected Molecular Ion Peaks:

-

[M]⁺: m/z ~170

-

[M+2]⁺: m/z ~172

-

-

Expected Fragmentation: Loss of Br, HF, and cyclobutane ring fragmentation.

Synthesis of this compound

Caption: Plausible synthetic route to this compound.

Experimental Protocol (General Procedure)

-

Reaction Setup: To a solution of 3,3-difluorocyclobutanol in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) portion-wise.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to serve as a versatile precursor for the introduction of the gem-difluorocyclobutyl moiety into target molecules. The bromine atom acts as a convenient handle for a variety of cross-coupling reactions.[5][6]

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to afford 3-aryl-1,1-difluorocyclobutanes.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water or dioxane/water) and degas the mixture by bubbling with an inert gas.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is worked up by extraction and purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with a variety of primary and secondary amines, providing access to 3-amino-1,1-difluorocyclobutane derivatives.

Experimental Protocol (General Procedure):

-

Reaction Setup: Combine this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq.) in a reaction vessel under an inert atmosphere.

-

Solvent: Add an anhydrous solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) until completion.

-

Work-up and Purification: The reaction is cooled, quenched, and the product is isolated and purified by standard methods.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons. This compound can be coupled with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield 3-alkynyl-1,1-difluorocyclobutanes.[7][8]

Experimental Protocol (General Procedure):

-

Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-3 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed.

-

Work-up and Purification: The reaction is worked up by quenching with aqueous ammonium chloride, followed by extraction and purification of the desired product.

Safety and Handling

This compound is a flammable liquid and an irritant.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

GHS Hazard Statements:

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its gem-difluoro moiety can enhance metabolic stability and modulate physicochemical properties, while the bromine atom provides a handle for a wide array of synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in the design and synthesis of the next generation of therapeutic agents.

References

- LookChem. Cas 1310729-91-9, 3-BroMo-1,1-difluoro-cycl...

- Bull, J. A., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.

- Pharmaffiliates. (n.d.). Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis.

- PubChem. (n.d.). This compound.

- Mitchell, E. A., et al. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology.

- Grygorenko, O. O., et al. (2021). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – A European Journal.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ChemicalBook. (2024). Cyclobutane, 3-bromo-1,1-difluoro-.

- Synthonix. (n.d.). This compound - [B11669].

- BLD Pharm. (n.d.). 1310729-91-9|this compound.

- Watson, D. A., et al. (2011). Palladium(III)

- Khan, I., et al. (2018).

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Matrix Scientific. (n.d.). 3-Bromo-1,1-difluoro-cyclobutane.

- Goossen, L. J., et al. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry.

- Reich, H. J. (n.d.). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. University of Wisconsin.

- Mykhailiuk, P. K., et al. (2019). Difluoro-Substituted bicyclo[1.1.

- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene.

- Lopp, M., et al. (2014). The Sonogashira cross coupling reactions of 3 with terminal alkynes. Tetrahedron Letters.

- Boehringer Mannheim Gmbh. (1989). Compounds, process for its production, pharmaceutical preparations and use.

- Apollo Scientific. (n.d.). 1310729-91-9 Cas No. | this compound.

- Chen, C.-H., & Cheng, C.-H. (2004). Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids with Chloroformate or Carbamoyl Chloride. Organic Letters.

- Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. Chemical Reviews.

- Advanced ChemBlocks. (n.d.). 3-Bromo-1,1-difluoro-cyclobutane.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemsrc. (2025). This compound | CAS#:1310729-91-9.

- King-Pharm. (n.d.). This compound [1310729-91-9].

- ChemicalBook. (n.d.). 3-bromo-1,1-difluorocyclopentane(1934853-45-8) 1H NMR spectrum.

- Chem-Space. (n.d.). 1310729-91-9|this compound.

- PubChem. (n.d.). 3-Bromo-1,1-dichlorobutane.

- Liang, S. (2008). Applied synthesis method for bromocyclobutane.

- Infinity Pharmaceuticals Inc. (2019). Heterocyclic compounds and uses thereof.

- Bull, J. A., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central.

- Monte Rosa Therapeutics AG. (2024). Isoindolinone compounds.

- SpectraBase. (n.d.). 3-Bromo-1,1,1-trifluoroacetone - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. This compound | C4H5BrF2 | CID 58557207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclobutane, 3-bromo-1,1-difluoro- | 1310729-91-9 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | CAS#:1310729-91-9 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. 1310729-91-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Stability and Reactivity of 3-Bromo-1,1-difluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the gem-Difluorocyclobutane Motif

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for modulating a wide array of pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the gem-difluorocyclobutane unit has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities. Its introduction can significantly impact a molecule's metabolic stability, lipophilicity, and conformational preferences. 3-Bromo-1,1-difluorocyclobutane (CAS: 1310729-91-9) serves as a key building block for accessing this desirable moiety, offering a versatile handle for synthetic diversification. This guide provides a comprehensive overview of the stability and reactivity profile of this compound, empowering researchers to effectively utilize this reagent in their synthetic endeavors.[1]

Molecular Properties at a Glance

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₅BrF₂ |

| Molecular Weight | 170.98 g/mol [2] |

| CAS Number | 1310729-91-9[2] |

| Appearance | Colorless liquid (typical) |

| Boiling Point | 113.4 ± 40.0 °C (Predicted)[3] |

| Density | 1.69 ± 0.1 g/cm³ (Predicted)[3] |

| SMILES | C1C(CC1(F)F)Br[2] |

| InChI | InChI=1S/C4H5BrF2/c5-3-1-4(6,7)2-3/h3H,1-2H2[2] |

Stability Profile: A Robust Scaffold for Chemical Exploration

The gem-difluorocyclobutane core is noted for its considerable stability under a range of chemical conditions, a feature that enhances its utility in multi-step syntheses.

Chemical Stability:

-

Acidic and Basic Conditions: The gem-difluorocyclobutane moiety is generally stable to both acidic and basic conditions commonly employed in synthetic organic chemistry. This stability allows for the use of a wide variety of reagents and reaction conditions without compromising the integrity of the core structure. However, very strong bases may induce elimination reactions, although the gem-difluoro substitution pattern generally disfavors this pathway compared to non-fluorinated analogues.

-

Oxidative and Reductive Conditions: The cyclobutane ring is resistant to many common oxidizing and reducing agents, further broadening its compatibility with diverse synthetic transformations.

Reactivity Profile: The Versatile C-Br Bond

The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond. The bromine atom serves as a versatile functional handle, enabling the introduction of a wide range of substituents through various synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of aryl, heteroaryl, and vinyl groups.[4][5]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the active palladium(0) species.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Causality in Protocol Design: The choice of a palladium catalyst with phosphine ligands, such as Pd(PPh₃)₄, is crucial for efficient oxidative addition. The base, typically a carbonate or phosphate, is necessary to facilitate the transmetalation step. A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.

Nucleophilic Substitution Reactions

The electrophilic carbon atom attached to the bromine in this compound is susceptible to attack by various nucleophiles, leading to the formation of a diverse range of functionalized products.

Reaction Principle: Nucleophilic substitution reactions on secondary bromides can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, solvent, and leaving group. Given the secondary nature of the carbon and the good leaving group ability of bromide, both pathways are plausible. For strong, anionic nucleophiles in polar aprotic solvents, an Sₙ2 pathway with inversion of stereochemistry is generally favored.

Reaction Mechanism: Sₙ2 Nucleophilic Substitution

Sources

3-Bromo-1,1-difluorocyclobutane theoretical and computational studies

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Bromo-1,1-difluorocyclobutane

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound (CAS: 1310729-91-9).[1][2][3][4] The cyclobutane scaffold is an increasingly important motif in medicinal chemistry and materials science, valued for its unique three-dimensional structure.[5][6] Halogenated derivatives, in particular, offer a rich landscape for tuning physicochemical properties. This document outlines a complete computational workflow, from first-principles conformational analysis to the prediction of spectroscopic signatures (Vibrational and NMR) and the elucidation of key electronic properties. By leveraging Density Functional Theory (DFT), this guide serves as a robust protocol for researchers and drug development professionals seeking to understand and predict the molecular behavior of this compound and analogous small molecules, even in the absence of extensive experimental data. The methodologies described herein are grounded in established computational practices for halogenated hydrocarbons, ensuring a high degree of scientific integrity and transferability.[7]

Introduction: The Significance of Fluorinated Cyclobutanes

The cyclobutane ring, once considered a niche curiosity, is now recognized as a valuable scaffold in modern chemistry.[6] Its inherent ring strain and non-planar, puckered conformation provide a defined three-dimensional geometry that is highly sought after in drug design to escape the "flatland" of aromatic systems.[5] The introduction of fluorine atoms imparts profound changes to a molecule's properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated motifs particularly attractive.

This compound is a compelling subject for theoretical study. The interplay between the gem-difluoro group and the bromine substituent on the puckered cyclobutane ring dictates its conformational preferences, reactivity, and spectroscopic characteristics. Computational chemistry provides an indispensable toolkit for dissecting these properties at the molecular level. By accurately modeling the molecule's potential energy surface, we can predict its stable conformations, vibrational frequencies, and NMR chemical shifts, offering critical insights that can guide synthesis, purification, and application.

This guide establishes a comprehensive protocol using Density Functional Theory (DFT), a workhorse of modern computational chemistry, to build a complete profile of this compound.

Conformational Analysis: The Puckered Ring

The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate torsional strain. This results in two distinct substituent positions: axial and equatorial. For this compound, the bromine atom can occupy either of these positions, leading to two primary conformers.

-

Axial Conformer (ax-Br): The C-Br bond is roughly parallel to the principal axis of the ring.

-

Equatorial Conformer (eq-Br): The C-Br bond points away from the ring's center.

The relative stability of these conformers is governed by a delicate balance of steric hindrance and electronic effects (e.g., hyperconjugation). Determining the ground state geometry and the energy barrier to ring inversion is the foundational step of any theoretical study.

Workflow for Conformational Analysis

Caption: Computational workflow for identifying stable conformers.

Expected Outcome and Data Presentation

The calculations are expected to reveal that one conformer is more stable than the other. The energy difference, though likely small (1-5 kcal/mol), is critical for understanding the molecule's equilibrium state. All key geometric and energetic data should be summarized in a table.

| Parameter | Axial (ax-Br) Conformer | Equatorial (eq-Br) Conformer |

| Relative Energy (ΔE, kcal/mol) | Value | 0.00 (Reference) |

| Gibbs Free Energy (ΔG, kcal/mol) | Value | Value |

| Boltzmann Population (%) at 298 K | Value | Value |

| C-Br Bond Length (Å) | Value | Value |

| Ring Puckering Angle (°) | Value | Value |

| Table 1: Predicted energetic and geometric data for the conformers of this compound. Values are populated upon completion of the computational protocol. |

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is a powerful analytical technique for identifying molecular structures. A theoretical frequency calculation not only confirms that an optimized geometry is a true energy minimum but also predicts the molecule's infrared (IR) and Raman spectra. These predicted spectra can be directly compared to experimental data for structure validation.

Key vibrational modes to analyze include:

-

C-H stretching frequencies (~2900-3100 cm⁻¹)

-

C-F stretching frequencies (~1100-1300 cm⁻¹)

-

C-Br stretching frequency (~500-650 cm⁻¹)

-

Cyclobutane ring deformation modes (fingerprint region)

Protocol for Vibrational Spectra Calculation

-

Input: Use the optimized geometry of the most stable conformer (e.g., eq-Br).

-

Calculation Type: Perform a frequency calculation (Freq) at the same level of theory used for optimization (e.g., B3LYP/6-311++G(d,p)).

-

Analysis:

-

Confirm the absence of imaginary frequencies.

-

Extract the calculated frequencies, IR intensities, and Raman activities.

-

Apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and basis set limitations, improving agreement with experimental values.

-

Visualize the predicted spectrum using computational chemistry software.

-

NMR Spectroscopy

NMR spectroscopy is arguably the most important tool for structural elucidation in organic chemistry. Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts provides a direct link between the computed structure and experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.

Protocol for NMR Chemical Shift Calculation

-

Input: Use the optimized geometry of the most stable conformer.

-

Calculation Type: Perform an NMR calculation using the GIAO method (NMR=GIAO). This is often done at a slightly different, specialized level of theory if high accuracy is needed, but the optimization level is generally sufficient.

-

Reference Standard: To convert absolute shielding tensors to chemical shifts (δ), a separate GIAO calculation must be performed on a reference compound at the identical level of theory.

-

For ¹H and ¹³C: Tetramethylsilane (TMS)

-

For ¹⁹F: CFCl₃ (Trichlorofluoromethane)

-

-

Calculation of Chemical Shift: δ_sample = σ_ref - σ_sample Where σ is the calculated isotropic shielding value.

-

Analysis: Compare the predicted chemical shifts for each unique nucleus in the molecule. The puckered ring will result in chemically non-equivalent protons on the same carbon atom (e.g., axial vs. equatorial protons on C2 and C4), leading to complex splitting patterns that can be rationalized with the computed structure.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H (on C-Br) | Value | Axial or equatorial position will significantly influence shift. |

| ¹H (on C2/C4, axial) | Value | Expected to be distinct from equatorial counterpart. |

| ¹H (on C2/C4, equatorial) | Value | |

| ¹³C (C-F₂) | Value | Large shift due to fluorine atoms. |

| ¹³C (C-Br) | Value | |

| ¹³C (C2/C4) | Value | |

| ¹⁹F | Value | |

| Table 2: Predicted NMR chemical shifts for the most stable conformer of this compound relative to standard references. |

Elucidation of Electronic Properties

Beyond geometry and spectra, computational chemistry can reveal a wealth of information about a molecule's electronic structure, which is key to understanding its reactivity and intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. For this compound, we expect a negative potential around the fluorine atoms and a region of positive potential (a "sigma-hole") on the bromine atom, which is crucial for understanding potential halogen bonding.[8]

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into bonding, lone pairs, and delocalization effects like hyperconjugation. It can quantify the charge on each atom and reveal stabilizing interactions, such as electron donation from C-H sigma bonds into the C-Br antibonding orbital (σ*).

Caption: Relationship between geometry input and electronic property analysis.

Detailed Computational Methodology

To ensure reproducibility and accuracy, the following self-validating protocol is recommended. The choice of functional and basis set represents a balance between computational cost and accuracy that is widely accepted for such systems.[7][9]

Software: Gaussian 16, ORCA, or similar quantum chemistry package. Visualizer: GaussView, Avogadro, Chemcraft.

Step 1: Initial Structure Creation

-

Build the this compound molecule in a molecular editor.

-

Create two starting structures corresponding to the ax-Br and eq-Br conformers. Ensure the initial puckering of the ring is reasonable.

Step 2: Geometry Optimization and Frequency Calculation

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust choice. For potentially higher accuracy with halogenated compounds, a range-separated functional like ωB97X-D or a different hybrid functional like PBE0 could also be used.[7]

-

Basis Set: 6-311++G(d,p). The ++ indicates diffuse functions on all atoms, important for describing lone pairs and weak interactions. The (d,p) indicates polarization functions, essential for accurately describing bonding and geometry.

-

Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq

-

Validation: After the calculation, confirm that the optimization converged and that the frequency calculation yielded zero imaginary frequencies.

Step 3: NMR Calculation

-

Method: GIAO (Gauge-Independent Atomic Orbital)

-

Keywords (Gaussian): #p B3LYP/6-311++G(d,p) NMR=GIAO

-

Procedure: Run this calculation for the optimized lowest-energy conformer and for the TMS and CFCl₃ reference molecules using the exact same keyword line.

Step 4: Electronic Property Analysis

-

To generate data for MEP, HOMO/LUMO, and NBO analysis, add the Pop=NBO keyword and save the resulting checkpoint file (.chk). The checkpoint file can be converted to a formatted checkpoint file (.fchk) for visualization of orbitals and potentials.

-

Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO

Conclusion

This guide provides a comprehensive and actionable framework for the theoretical and computational characterization of this compound. By following these protocols, researchers can obtain reliable predictions of the molecule's conformational landscape, spectroscopic signatures, and electronic properties. This in silico data is invaluable for interpreting experimental results, predicting molecular behavior, and guiding the rational design of new molecules for applications in drug discovery and materials science. The synergy between robust computational methods and experimental validation remains the gold standard for advancing molecular science.

References

- Rationalizing the Effect of Halogenation on the Molecular Structure of Simple Cyclobutene Derivatives by Topological Real-Space Analysis of Their Electron Density. PubMed.

- Controlling Topology within Halogen-Bonded Networks by Varying the Regiochemistry of the Cyclobutane-Based Nodes. MDPI.

- 3-Bromo-1,1-difluoro-cyclobutane. Advanced ChemBlocks.

- 1310729-91-9|this compound|BLD Pharm. BLD Pharm.

- Sunlight-Driven, Catalyst-Free Synthesis of Cyclobutanes by [2 + 2] Cycloaddition of Fluorin

- 3-bromo-1,1-difluorocyclopentane(1934853-45-8) 1H NMR spectrum. ChemicalBook.

- This compound | C4H5BrF2 | CID 58557207. PubChem.

- Cyclobutane, 3-bromo-1,1-difluoro- | 1310729-91-9. ChemicalBook.

- Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online.

- Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI.

- 1310729-91-9 Cas No. | this compound. Apollo Scientific.

- DFT conformation and IR spectra of 1,1-dicarboxycyclobutane | Request PDF.

- 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. Reddit.

Sources

- 1. 3-Bromo-1,1-difluoro-cyclobutane 97% | CAS: 1310729-91-9 | AChemBlock [achemblock.com]

- 2. 1310729-91-9|this compound|BLD Pharm [bldpharm.com]

- 3. Cyclobutane, 3-bromo-1,1-difluoro- | 1310729-91-9 [chemicalbook.com]

- 4. 1310729-91-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Rationalizing the effect of halogenation on the molecular structure of simple cyclobutene derivatives by topological real-space analysis of their electron density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Early Studies on Fluorinated Cyclobutane Compounds: A Foundational Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Unique Structural Motif

The mid-20th century marked a period of explosive growth in organofluorine chemistry, a field catalyzed by wartime research and the burgeoning demand for novel materials with exceptional properties.[1][2][3] It was within this fertile scientific landscape that the first fluorinated cyclobutane compounds emerged. The inherent strain and unique puckered geometry of the cyclobutane ring, combined with the profound electronic and metabolic effects of fluorine substitution, presented a compelling, albeit challenging, synthetic target.[4][5] Early researchers were driven by the promise of creating highly stable monomers for specialty polymers and other materials exhibiting extreme thermal and chemical resistance.[6] This guide provides an in-depth look at these pioneering studies, explaining not just the synthetic routes and analytical methods, but the fundamental scientific reasoning that guided these early explorations, laying the groundwork for the sophisticated applications we see today in materials science and medicinal chemistry.[4][7]

Pioneering Synthetic Approaches: Forging the C₄-F Scaffold

The initial synthesis of fluorinated cyclobutanes was a testament to the ingenuity of chemists working with highly reactive and often gaseous starting materials. The chosen strategies were logically dictated by the availability of simple fluorinated olefins, which served as the primary building blocks.

The Foundational Method: Thermal [2+2] Cycloaddition

The most direct and historically significant route to the perfluorinated cyclobutane core was the thermal [2+2] cycloaddition of fluoroalkenes. This approach leverages the tendency of electron-deficient alkenes to dimerize under heat, forming a stable four-membered ring.

Causality Behind the Experimental Choice: Researchers logically turned to chlorotrifluoroethylene (CTFE), a readily available industrial chemical, as a starting point. Its thermal dimerization was a straightforward hypothesis for creating a C₄ backbone already heavily populated with fluorine atoms. The subsequent removal of the chlorine atoms was a well-understood chemical transformation, making this a rational and practical two-step approach to accessing the perfluorinated system.